molecular formula C8H12N2O B13211992 5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13211992
M. Wt: 152.19 g/mol
InChI Key: PVXJZEPVXCMXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carbonyl functional groups within the molecule allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism by which 5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methyl-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of an ethyl group.

    5-Amino-1-methyl-1,2-dihydropyridin-2-one: Lacks the ethyl group, affecting its reactivity and applications.

    5-Amino-1-ethyl-1,2-dihydropyridin-2-one: Similar but without the methyl group, leading to different chemical properties.

Uniqueness

5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both an amino and a carbonyl group within the same molecule provides versatility in synthetic chemistry and potential for diverse biological activities.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-amino-1-ethyl-4-methylpyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-10-5-7(9)6(2)4-8(10)11/h4-5H,3,9H2,1-2H3

InChI Key

PVXJZEPVXCMXNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=CC1=O)C)N

Origin of Product

United States

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